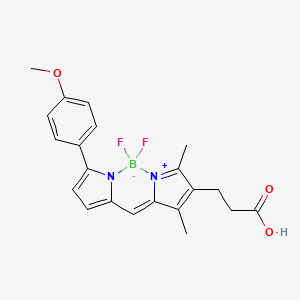
BDP TMR carboxylic acid
Übersicht
Beschreibung
This free carboxylic acid can be used as a non-reactive control in side-by side experiments with other reactive derivatives of BDP TMR. It can also be used for Steglich esterification.
Wissenschaftliche Forschungsanwendungen
Key Applications
-
Fluorescence Microscopy
- BDP TMR carboxylic acid is extensively used in fluorescence microscopy due to its bright and stable fluorescence. It allows for high-resolution imaging of cellular components, facilitating the study of biological processes at the molecular level.
-
Fluorescence Polarization Assays
- The compound is utilized in fluorescence polarization assays to study molecular interactions. Its strong fluorescence enables accurate binding and activity assays, making it valuable for drug discovery and biochemical research.
-
Flow Cytometry
- In flow cytometry, this compound provides distinct signals for cell sorting and phenotyping. Its sharp spectral characteristics enhance clarity in multiplex applications.
-
Bioconjugation
- The carboxylic acid group allows for easy coupling with primary amines, enabling efficient bioconjugation with biomolecules like proteins and peptides. This property is crucial for creating fluorescent labels for various biological assays.
-
Nanoparticle Functionalization
- This compound can be used to functionalize nanoparticles, enhancing their fluorescent properties. This application is particularly useful in developing hybrid systems for drug delivery and imaging.
Data Table: Comparison of Fluorescent Dyes
| Property | This compound | Other Common Fluorescent Dyes |
|---|---|---|
| Excitation Maximum (nm) | 542 | 488 (FITC), 550 (Rhodamine) |
| Emission Maximum (nm) | 574 | 520 (FITC), 580 (Rhodamine) |
| Quantum Yield | 0.95 | 0.80 (FITC), 0.90 (Rhodamine) |
| Photostability | High | Moderate |
| Solubility | Alcohols, DMSO, DMF | Water (FITC), DMSO (Rhodamine) |
Case Study 1: Enzymatic Reaction Monitoring
A study published in Nature Communications utilized this compound to develop fluorescent substrates for haloalkane dehalogenases. The researchers demonstrated that the compound's high quantum yield enabled sensitive monitoring of reaction steps through fluorescence resonance energy transfer (FRET) techniques . This application highlights its significance in enzymatic studies and reaction kinetics.
Case Study 2: Cancer Imaging
In biomedical research, this compound has been employed in the development of targeted imaging agents for cancer detection. A recent review detailed how BODIPY-based molecules are used to create nanoparticles that release fluorescent signals upon interaction with specific enzymes present in tumor environments . This approach enhances the specificity and sensitivity of cancer diagnostics.
Case Study 3: Cellular Imaging
Research published in Chemical Science demonstrated the use of this compound for imaging cellular components in live cells. The study emphasized its utility in tracking dynamic biological processes with high precision . The ability to visualize cellular interactions in real-time underscores the compound's importance in cell biology.
Eigenschaften
IUPAC Name |
3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BF2N2O3/c1-13-18(9-11-21(27)28)14(2)25-20(13)12-16-6-10-19(26(16)22(25,23)24)15-4-7-17(29-3)8-5-15/h4-8,10,12H,9,11H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXZTGCQHQKUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)O)C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BF2N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















